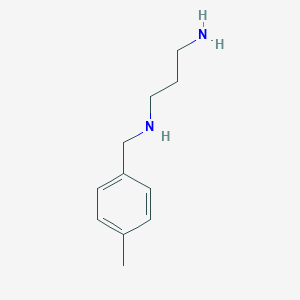

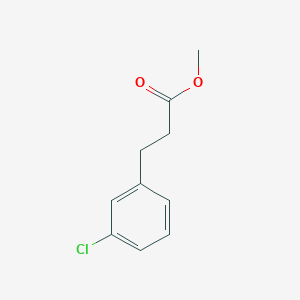

N-(4-Methylbenzyl)propane-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

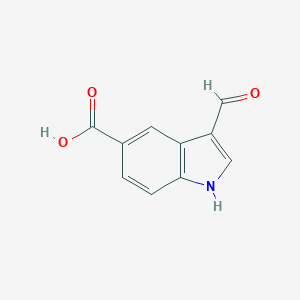

The InChI code for “N-(4-Methylbenzyl)propane-1,3-diamine” is 1S/C11H18N2/c1-10-3-5-11(6-4-10)9-13-8-2-7-12/h3-6,13H,2,7-9,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 178.28 . It should be stored at a temperature of 28°C .Scientific Research Applications

Crystallographic and Structural Insights

Studies have demonstrated the significance of N-(4-Methylbenzyl)propane-1,3-diamine derivatives in crystallography and molecular structure analysis. For instance, research conducted by Reglinski, Taylor, and Kennedy (2004) has isolated and characterized homologous compounds such as N,N'-bis(2-methoxybenzylidene)propane-1,3-diamine, highlighting their unique crystallographic symmetry and the role of C-H...π interactions in their packing, which could be instrumental in designing materials with specific optical or electronic properties (Reglinski, Taylor, & Kennedy, 2004).

Metal–Organic Hybrid Compounds

This compound has been utilized in the assembly of metal–organic hybrid compounds. The work by Wang et al. (2016) explores its use in designing flexible ligand molecules for the formation of inclusion complexes with metal dianions in the presence of methanol. These complexes exhibit diverse molecular arrangements and supramolecular assemblies, indicating potential applications in catalysis and molecular recognition (Wang et al., 2016).

Chemoenzymatic Synthesis

The compound has been a critical intermediate in chemoenzymatic synthesis pathways. Lindhagen et al. (2016) developed a chemoenzymatic route to synthesize (R)-allyl-(3-amino-2-(2-methylbenzyl)propyl)carbamate, showcasing the versatility of this compound derivatives in producing enantiomerically pure compounds, which is crucial for the pharmaceutical industry (Lindhagen et al., 2016).

Material Science and Polymer Research

In the field of materials science, derivatives of this compound have contributed to the development of new polyimides with promising solubility and thermal properties. Tjugito and Feld (1989) synthesized polyimides using a diamine derivative, highlighting their potential in creating materials with high thermal stability and mechanical strength (Tjugito & Feld, 1989).

Atmospheric Chemistry

Elm et al. (2016) investigated the interactions between methyl-substituted N,N,N',N'-ethylenediamines, including propane-1,3-diamine derivatives, and sulfuric acid. Their findings shed light on the potential role of these compounds in atmospheric particle formation, indicating their importance in understanding atmospheric chemistry and aerosol formation processes (Elm et al., 2016).

properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10-3-5-11(6-4-10)9-13-8-2-7-12/h3-6,13H,2,7-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSFNOHQQLRSCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551816 |

Source

|

| Record name | N~1~-[(4-Methylphenyl)methyl]propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106353-10-0 |

Source

|

| Record name | N~1~-[(4-Methylphenyl)methyl]propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylthio)phenoxy]acetic acid](/img/structure/B170679.png)

![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)

![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)

![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)

![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)